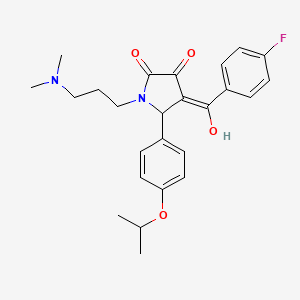
1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Alkylation reactions are used to introduce the dimethylamino propyl chain.
- Conditions: Alkyl halides, base (e.g., K2CO3), solvents like DMF or DMSO.
Addition of the Fluorobenzoyl Group:
- Acylation reactions, such as Friedel-Crafts acylation, introduce the fluorobenzoyl group.
- Conditions: Acyl chlorides, Lewis acids (e.g., AlCl3), anhydrous conditions.
Attachment of the Isopropoxyphenyl Group:
- Etherification reactions are employed to attach the isopropoxyphenyl group.
- Conditions: Alcohols, acid catalysts (e.g., H2SO4), reflux.
Industrial Production Methods: Industrial production may involve optimizing these reactions for scale-up, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrrolone Core:
- Starting with a suitable pyrrole precursor, the core structure is formed through cyclization reactions.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
-
Oxidation: The hydroxy group can be oxidized to a ketone.
- Reagents: PCC, DMP.
- Conditions: Room temperature, anhydrous solvents.
-
Reduction: The carbonyl groups can be reduced to alcohols.
- Reagents: NaBH4, LiAlH4.
- Conditions: Low temperatures, inert atmosphere.
-
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
- Reagents: Alkyl halides, acyl chlorides.
- Conditions: Basic or acidic conditions, solvents like THF or CH2Cl2.
Common Reagents and Conditions:
Oxidizing Agents: PCC, DMP.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Lewis acids (e.g., AlCl3), bases (e.g., K2CO3).
Major Products:
Oxidation Products: Ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways. For example, the fluorobenzoyl group may enhance binding affinity to certain proteins, while the dimethylamino group can influence solubility and membrane permeability.
Comparación Con Compuestos Similares
1-(3-(Dimethylamino)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one: Similar structure with a chlorine atom instead of fluorine.
1-(3-(Dimethylamino)propyl)-4-(4-methylbenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one: Contains a methyl group instead of fluorine.
Uniqueness: The presence of the fluorobenzoyl group in 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4/c1-16(2)32-20-12-8-17(9-13-20)22-21(23(29)18-6-10-19(26)11-7-18)24(30)25(31)28(22)15-5-14-27(3)4/h6-13,16,22,29H,5,14-15H2,1-4H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDNTWYSMNCPPR-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)
![ethyl 4-oxo-3-phenyl-5-(2-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)

![4-(3,4-dichlorophenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)
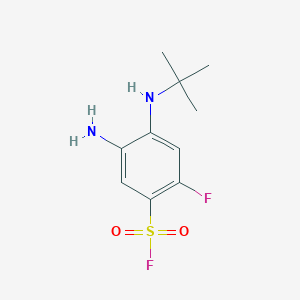
![2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine hydrochloride](/img/structure/B2807496.png)
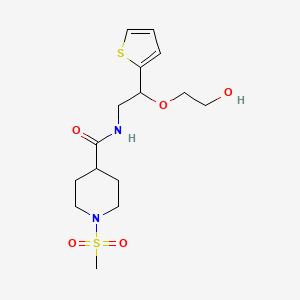
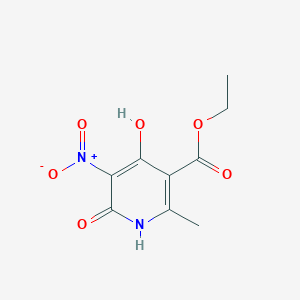
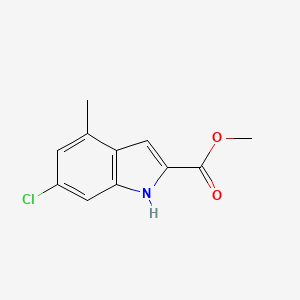
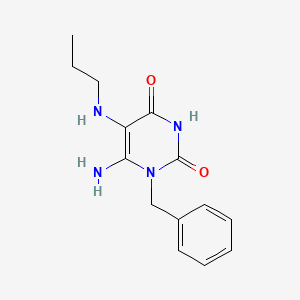
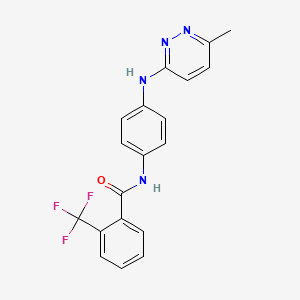
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2807503.png)
